molecular formula C32H21NO4S2 B12503101 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

Cat. No.: B12503101
M. Wt: 547.6 g/mol
InChI Key: PWYCHXXYIJOTQU-UHFFFAOYSA-N
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Description

10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is a complex organic compound known for its unique structural properties. This compound is characterized by its pentacyclic framework, which includes sulfur, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C32H21NO4S2

Molecular Weight

547.6 g/mol

IUPAC Name

10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

InChI

InChI=1S/C32H21NO4S2/c34-38(35)31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(22-13-5-2-6-14-22)32(30)39(36,37)33-38/h1-20,33H

InChI Key

PWYCHXXYIJOTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2S(=O)(=O)NS(=O)(=O)C5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic routes typically involve cyclization reactions under controlled conditions, using reagents such as sulfur and nitrogen sources. Industrial production methods may employ catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structural properties. In medicine, it may be explored for its potential use in drug development. Industrial applications include its use as a catalyst or intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of sulfur, nitrogen, and oxygen atoms in its structure allows it to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and other biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include dinaphtho[2,1-d:1’,2’-f][1,3,2]dithiazepine and (S)-1,1’-binaphthyl-2,2’-disulfonimide, which share some structural features but differ in their specific functional groups and applications .

Biological Activity

Structural Characteristics

The structure of the compound features multiple fused rings and heteroatoms (sulfur and nitrogen), which contribute to its chemical reactivity and biological properties. The unique pentacyclic framework may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Effects

Another area of interest is the compound's potential as an antioxidant. Research suggests that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity may contribute to its protective effects against cellular damage and inflammation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Flow cytometry analysis showed increased apoptosis rates correlating with higher concentrations of the compound.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial potency.

Study 3: Antioxidant Activity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerMCF-7 (Breast Cancer)~10 µMApoptosis induction
AntimicrobialS. aureus32 µg/mLCell membrane disruption
E. coli64 µg/mLMetabolic interference
AntioxidantDPPH Radical25 µg/mLFree radical scavenging

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